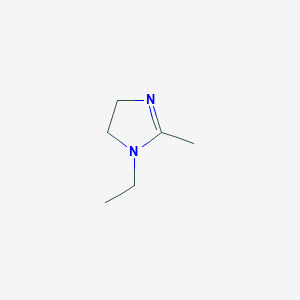

1-Ethyl-2-methylimidazoline

Descripción

Contextualizing Imidazoline (B1206853) Heterocycles within Contemporary Chemical Science

Imidazoline heterocycles, which feature a five-membered ring containing two nitrogen atoms, are a significant class of compounds in modern chemical science. researchgate.netchemicalpapers.com These structures are recognized as valuable building blocks and versatile scaffolds in a multitude of scientific and industrial fields. researchgate.net Their utility spans from serving as synthetic intermediates and chiral auxiliaries to acting as ligands in homogeneous catalysis. researchgate.netresearchgate.net The partially saturated nature of the imidazoline ring, in contrast to its aromatic counterpart imidazole (B134444), imparts distinct stereochemical and electronic properties that researchers can exploit.

In the realm of catalysis, chiral imidazolines are extensively used as organocatalysts and ligands for transition metals in asymmetric synthesis, facilitating the creation of specific stereoisomers of a target molecule. chemicalpapers.comresearchgate.netbenthamscience.com The ability to modify substituents on the nitrogen atoms allows for the fine-tuning of the catalyst's electronic and steric properties, influencing the efficiency and selectivity of chemical reactions. researchgate.net Furthermore, the imidazolin-2-imino group, a functionality derived from guanidines, is noted for its potent electron-donating character, making it an excellent choice for the thermodynamic stabilization of electron-deficient species in main-group chemistry. rsc.orgrsc.org

Imidazoline derivatives have also garnered substantial interest in materials science and industrial applications. They are employed as corrosion inhibitors, surfactants, and fabric softeners. researchgate.netjst.go.jp As corrosion inhibitors, their effectiveness stems from the two nitrogen atoms in the heterocyclic ring which can readily adsorb onto metal surfaces. researchgate.netrsc.org This adsorption, often enhanced by other functional groups in the molecule, forms a protective hydrophobic film that shields the metal from corrosive media. researchgate.netrsc.org This has led to their widespread investigation and use, particularly in the petroleum and steel industries. researchgate.netarabjchem.org The versatility and broad applicability of the imidazoline core continue to make it a subject of intense research and development. chemicalpapers.comresearchgate.net

Delineating the Academic Research Focus on 1-Ethyl-2-methylimidazoline

Academic research specifically focused on this compound (CAS No. 4814-93-1) identifies it primarily as a synthetic intermediate. It is recognized as a byproduct or intermediate in the catalytic synthesis of its aromatic analog, 2-methylimidazole (B133640), from the reaction of ethylenediamine (B42938) and acetic acid. lookchem.com This highlights its role in the reaction pathways leading to commercially important imidazole derivatives.

While extensive literature on this compound itself is limited, significant research has been conducted on structurally similar N-substituted 2-methylimidazolines, particularly in the field of corrosion inhibition. Studies on compounds like 2-methylimidazoline and N-methyl-2-methylimidazoline demonstrate their ability to act as effective corrosion inhibitors for steel in acidic or saline environments. researchgate.netitb.ac.id The research indicates that the imidazoline ring, containing nitrogen heteroatoms, facilitates strong adsorption onto the metal surface, which is a key mechanism for inhibition. rsc.org The presence of alkyl groups, such as a methyl or ethyl group on the nitrogen atom, can further enhance this protective action by influencing the formation of a dense inhibitor film. researchgate.net

These findings on related compounds suggest a strong potential for this compound to be an effective corrosion inhibitor, a hypothesis that warrants further direct investigation. The primary research focus remains on its role as a precursor and on the broader applications of the N-substituted imidazoline class in materials protection and chemical synthesis. researchgate.netlookchem.com

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 4814-93-1 | lookchem.com |

| Molecular Formula | C₆H₁₂N₂ | lookchem.com |

| Molecular Weight | 112.175 g/mol | lookchem.com |

| IUPAC Name | 1-ethyl-2-methyl-4,5-dihydro-1H-imidazole | lookchem.com |

| Boiling Point | Data not available in searched literature | |

| Density | Data not available in searched literature | |

| Solubility | Data not available in searched literature |

Table 2: Summary of Research Findings for this compound and Related Compounds

| Compound/Class | Research Area | Finding | Source(s) |

| This compound | Synthetic Intermediate | Identified as an intermediate in the catalytic synthesis of 2-methylimidazole from ethylenediamine and acetic acid. | lookchem.com |

| Imidazoline Derivatives | Corrosion Inhibition | The two nitrogen atoms in the heterocyclic ring readily adsorb onto metal surfaces, forming a protective film. Alkyl substituents can enhance this effect. | researchgate.netrsc.org |

| Imidazoline Derivatives | Homogeneous Catalysis | Used as versatile ligands and organocatalysts in asymmetric synthesis due to their tunable electronic and steric properties. | chemicalpapers.comresearchgate.net |

| Imidazoline-2-imino Ligands | Main-Group Chemistry | The imidazolin-2-imino group is a strong electron donor used for the thermodynamic stabilization of electron-poor species. | rsc.orgrsc.org |

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

4814-93-1 |

|---|---|

Fórmula molecular |

C6H12N2 |

Peso molecular |

112.17 g/mol |

Nombre IUPAC |

1-ethyl-2-methyl-4,5-dihydroimidazole |

InChI |

InChI=1S/C6H12N2/c1-3-8-5-4-7-6(8)2/h3-5H2,1-2H3 |

Clave InChI |

VMZNMSUASLBPDS-UHFFFAOYSA-N |

SMILES canónico |

CCN1CCN=C1C |

Origen del producto |

United States |

Chemical Reactivity and Mechanistic Investigations of 1 Ethyl 2 Methylimidazoline

Intrinsic Reactivity of the Imidazoline (B1206853) Ring System

The reactivity of the imidazoline ring in 1-ethyl-2-methylimidazoline is centered around the C=N double bond (the aminal-like functionality) and the two nitrogen atoms. The nitrogen atom at position 1 is tertiary, while the nitrogen at position 3 is part of the imine group, rendering it nucleophilic. This arrangement allows the molecule to engage in a variety of reactions, from simple acid-base chemistry to more complex ring-opening and addition processes.

The imidazoline ring is susceptible to hydrolysis, particularly under acidic or elevated temperature conditions, leading to ring cleavage and the formation of an N-acylated diamine, which is an amide. whiterose.ac.ukresearchgate.net This reaction is a key consideration in applications where the compound is exposed to aqueous environments.

The hydrolysis of 1,2-disubstituted imidazolines is an acid-catalyzed process. whiterose.ac.uk The reaction mechanism is believed to initiate with the protonation of a ring nitrogen atom, which activates the ring for nucleophilic attack by a water molecule. This attack leads to the formation of a tetrahedral intermediate, which subsequently undergoes ring opening to yield the stable amide product. In the case of this compound, hydrolysis would produce N-(2-ethylaminoethyl)acetamide.

Several factors influence the rate and extent of this hydrolysis, as detailed in kinetic studies of various imidazoline derivatives. researchgate.netresearchgate.net The stability of the imidazoline ring is significantly affected by the nature of the substituents at both the 1- and 2-positions. researchgate.net For instance, the introduction of a branched substituent at the 2-position of the imidazoline ring has been shown to increase the hydrolytic stability of the compound. researchgate.net

| Factor | Effect on Hydrolysis Rate | Description | Source(s) |

|---|---|---|---|

| pH | Increases in acidic conditions | Hydrolysis is generally acid-catalyzed. The rate is significantly affected by pH, with increased rates observed in acidic media (pH 2.0-7.0). | researchgate.net |

| Temperature | Increases with temperature | Elevated temperatures (e.g., 100-150°C) promote the hydrolysis of the imidazoline ring back to its amido-amine precursor. | whiterose.ac.uk |

| Substituents | Depends on substituent nature | The hydrolytic resistance is influenced by substituents at the 1- and 2-positions. Branched substituents at the C2 position can increase hydrolytic stability. | researchgate.netresearchgate.net |

This compound readily reacts with electrophiles like isocyanates to form adducts. tu-dresden.deresearchgate.net These reactions are of interest for creating thermally cleavable "blocked isocyanates," where the imidazoline acts as a temporary protecting group that can be removed with heat to release the reactive isocyanate. tu-dresden.de

The reaction between this compound and aromatic isocyanates at 0 °C results in the formation of 2:1 adducts, specifically of a malonamide (B141969) type. tu-dresden.deresearchgate.net This suggests a mechanism where the imidazoline first acts as a nucleophile, attacking the isocyanate, followed by a second reaction sequence involving another isocyanate molecule. These malonamide-type adducts are not always the final product; at higher temperatures (e.g., 60 °C), they can react with an additional equivalent of isocyanate to yield pyrimidinediones. tu-dresden.de

The stoichiometry and structure of the resulting adduct are highly dependent on the substituents on the imidazoline ring. For example, 1-ethylimidazoline (lacking the 2-methyl group) reacts with three equivalents of an isocyanate to form a different, well-defined adduct. tu-dresden.de This highlights the role of the C2-substituent in directing the reaction pathway.

| Reactant | Reaction Temperature | Stoichiometry (Imidazoline:Isocyanate) | Product Type | Source(s) |

|---|---|---|---|---|

| This compound | 0 °C | 1:2 | 2:1 Adduct (Malonamide type) | tu-dresden.deresearchgate.net |

| Malonamide-type adduct | 60 °C | Reacts with 1 additional equivalent of isocyanate | Pyrimidinedione | tu-dresden.de |

Characterization of Reactive Intermediates in Imidazoline Transformations

The transformation of imidazolines often proceeds through short-lived, highly reactive intermediates. Understanding these transient species is crucial for elucidating reaction mechanisms and controlling product formation. These intermediates can include both radical and non-radical species.

While the parent compound is not a radical, imidazolyl radicals can be generated from imidazoline or imidazole (B134444) derivatives under specific conditions. rsc.orgacs.org These radicals are reactive intermediates that can participate in subsequent reactions. For example, imidazol-5-yl radicals have been generated from the reduction of 5-bromo-1,2-dimethylimidazole and trapped via intramolecular cyclization. rsc.org

In the context of atmospheric chemistry, the reaction of imidazole with hydroxyl radicals (•OH) has been shown to proceed via two main pathways: •OH addition to the carbon atoms of the ring or H-atom abstraction from the C-H or N-H bonds. acs.orgrsc.org Both pathways lead to the formation of imidazolyl radical intermediates. The addition of •OH to the C5 position of the imidazole ring, followed by water elimination, can form a 1-dehydroimidazolyl radical. acs.org Although these studies were not performed on this compound specifically, they establish the potential for radical formation from the core heterocyclic structure through processes like hydrogen abstraction or reaction with other radical species.

Beyond radical intermediates, imidazoline reactions can involve other transient species. Computational studies on the reaction of related imidazoline derivatives (1,3-dimethyl-4-imidazoline-2-chalcogenones) with dihalogens have shown that the reaction initially proceeds through the formation of a charge-transfer (CT) adduct. nih.gov This CT adduct is an intermediate where the molecules are held together by weak electrostatic forces before a full covalent bond forms. This initial adduct can then evolve into a more stable, T-shaped hypercoordinate species. nih.gov While the specific system is different, this illustrates a common mechanistic feature in the chemistry of related heterocycles: the formation of transient, non-covalently bonded complexes that precede the main chemical transformation.

Mechanistic Elucidation of Reactions Involving this compound

Based on the characterization of its intrinsic reactivity and the identification of potential intermediates, the mechanisms of key reactions involving this compound can be proposed.

Hydrolysis Mechanism: The hydrolysis is best described by an acid-catalyzed ring-opening mechanism.

Protonation: The reaction begins with the protonation of one of the nitrogen atoms of the imidazoline ring, increasing the electrophilicity of the adjacent carbon atom (C2).

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the C2 carbon.

Intermediate Formation: This leads to a tetrahedral intermediate.

Ring Opening: Subsequent proton transfers and cleavage of a C-N bond result in the opening of the ring.

Product Formation: Tautomerization of the resulting intermediate yields the final stable amide product, N-(2-ethylaminoethyl)acetamide.

Reaction with Isocyanates: The formation of malonamide-type adducts suggests a more complex, multi-step pathway likely involving the catalytic action of the imidazoline itself.

Nucleophilic Attack: The imine nitrogen of this compound attacks the electrophilic carbon of an isocyanate molecule, forming a zwitterionic intermediate.

Proton Transfer/Rearrangement: This intermediate likely undergoes rearrangement. The specific steps leading to a malonamide structure with a 1:2 stoichiometry are complex but involve the participation of a second isocyanate molecule.

Further Reaction: As observed experimentally, the resulting adduct can then react with a third isocyanate molecule at higher temperatures, leading to cyclization and the formation of a stable pyrimidinedione ring system. tu-dresden.de

These mechanistic pathways underscore the versatile role of this compound as both a nucleophile and a potential catalyst in organic transformations.

Kinetic and Thermodynamic Analyses of Reaction Mechanisms

A comprehensive search for kinetic and thermodynamic data on the reaction mechanisms of this compound has yielded no specific results. For a complete understanding of a chemical reaction, kinetic analysis provides insights into the reaction rate, order, and the factors influencing them, such as temperature and concentration. Thermodynamic analysis, on the other hand, elucidates the energy changes that occur during a reaction, indicating its spontaneity and equilibrium position. Unfortunately, such detailed analyses for this compound are not present in the surveyed literature.

Integrated Experimental and Theoretical Mechanistic Studies

The integration of experimental findings with theoretical and computational studies is a powerful approach for elucidating complex reaction mechanisms. This dual approach can provide a molecular-level understanding of reaction pathways, transition states, and intermediates. While the formation of this compound as a byproduct has been experimentally observed, there is no evidence in the available literature of follow-up studies that integrate these observations with theoretical calculations to provide a complete mechanistic picture. The potential for such studies exists, for instance, in computationally modeling the reaction pathways for its formation to understand the selectivity and yield of the primary reaction versus the byproduct.

Advanced Spectroscopic and Structural Characterization of 1 Ethyl 2 Methylimidazoline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds. For 1-ethyl-2-methylimidazoline, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Comprehensive ¹H and ¹³C NMR Assignments

While specific experimental spectra for this compound are not readily found, the expected chemical shifts for the protons (¹H) and carbons (¹³C) can be predicted based on the analysis of similar imidazoline (B1206853) structures.

The ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the methylene (B1212753) protons and a triplet for the methyl protons), the methyl group at the 2-position (a singlet), and the methylene protons of the imidazoline ring (two multiplets).

The ¹³C NMR spectrum would correspondingly display signals for the carbon atoms of the ethyl group, the methyl group, the imidazoline ring methylene carbons, and the characteristic imine carbon (C2). The chemical shift of the C2 carbon is particularly diagnostic for the imidazoline ring system.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Imidazoline-CH₂ (N-CH₂-CH₂-N) | 3.20 - 3.80 | Multiplet |

| Ethyl-CH₂ (N-CH₂-CH₃) | 2.80 - 3.40 | Quartet |

| 2-Methyl-CH₃ | 1.90 - 2.40 | Singlet |

Expected ¹³C NMR Chemical Shifts for this compound

| Carbons | Expected Chemical Shift (ppm) |

|---|---|

| Imine Carbon (C2) | 160 - 170 |

| Imidazoline-CH₂ (C4/C5) | 45 - 55 |

| Ethyl-CH₂ | 40 - 50 |

| 2-Methyl-CH₃ | 15 - 25 |

Application of 2D NMR Techniques (e.g., COSY, TOCSY, NOESY, HMBC)

Two-dimensional NMR techniques are indispensable for unambiguously assigning the ¹H and ¹³C signals and for elucidating the through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For this compound, a cross-peak between the ethyl group's methylene and methyl protons would be expected.

TOCSY (Total Correlation Spectroscopy): TOCSY would show correlations between all protons within a spin system, further confirming the ethyl group's proton network.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for connecting protons to carbons that are two or three bonds away. For instance, correlations would be anticipated between the 2-methyl protons and the C2 carbon, as well as between the ethyl protons and the nitrogen-bonded carbons of the imidazoline ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for conformational analysis. For example, NOE correlations could be observed between the protons of the 2-methyl group and the protons on the imidazoline ring.

Vibrational Spectroscopy for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can offer insights into its conformational state.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of its various functional groups.

Expected FT-IR Vibrational Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| C-H stretching (alkyl) | 2850 - 3000 |

| C=N stretching (imine) | 1600 - 1690 |

| CH₂ bending | 1450 - 1470 |

The C=N stretching vibration of the imine group is a particularly strong and characteristic band in the FT-IR spectrum of imidazolines. The precise position of this band can be influenced by the substituents on the ring.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR and is particularly sensitive to the vibrations of non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show the characteristic C=N stretching vibration, which is often a strong and sharp peak. nih.gov Analysis of the Raman spectra, potentially in combination with computational studies, can provide a more complete picture of the vibrational modes of the molecule. nih.govrsc.org

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For this compound (Chemical Formula: C₆H₁₂N₂), the molecular weight is 112.18 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion ([M]⁺•) with a mass-to-charge ratio (m/z) of 112.

The fragmentation of this molecular ion is governed by the stability of the resulting carbocations and neutral radicals, often involving cleavage at bonds adjacent to the heteroatoms (alpha-cleavage). The fragmentation pathway for this compound would likely proceed through several key steps. The initial ionization is expected to occur on one of the nitrogen atoms. Subsequent fragmentation would involve the cleavage of the bonds alpha to the charged nitrogen center.

Key predicted fragmentation pathways include:

Loss of an ethyl radical: A primary and highly probable fragmentation route involves the cleavage of the N-ethyl bond. This results in the loss of an ethyl radical (•CH₂CH₃, mass 29 Da), leading to a stable, resonance-delocalized cation at m/z 83. This is often a dominant peak for N-ethyl compounds.

Loss of a methyl radical: Alpha-cleavage at the C2 position can lead to the loss of a methyl radical (•CH₃, mass 15 Da), producing a fragment ion at m/z 97.

Ring cleavage: The imidazoline ring itself can undergo fragmentation. A common pathway for cyclic amines involves the opening of the ring followed by the elimination of neutral molecules like ethene, leading to smaller fragment ions.

The predicted fragmentation data are summarized in the table below.

| m/z (Mass/Charge Ratio) | Proposed Fragment Ion | Corresponding Neutral Loss |

| 112 | [C₆H₁₂N₂]⁺• (Molecular Ion) | - |

| 97 | [C₅H₉N₂]⁺ | •CH₃ (Methyl radical) |

| 83 | [C₄H₇N₂]⁺ | •C₂H₅ (Ethyl radical) |

This table is based on predicted fragmentation patterns and requires experimental verification.

X-ray Crystallography for Solid-State Molecular Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and torsion angles, which together define the molecule's conformation.

As of this writing, a specific crystal structure determination for this compound is not available in open-access crystallographic databases. However, analysis of related imidazole (B134444) and imidazoline derivatives allows for a well-founded prediction of its likely solid-state structure. researchgate.netnih.gov

A crystallographic study of this compound would reveal:

Ring Conformation: Unlike the aromatic and planar imidazole ring, the non-aromatic imidazoline ring is expected to be non-planar. researchgate.net To minimize ring strain, it would likely adopt a puckered conformation, such as an "envelope" or "twist" form, where one or two atoms deviate from the plane formed by the other atoms in the ring.

Substituent Orientation: The precise positions and orientations of the ethyl group on the N1 nitrogen and the methyl group on the C2 carbon would be determined. This includes the bond lengths (e.g., N1-C(ethyl), C2-C(methyl)) and the torsion angles that describe the rotation of these groups relative to the imidazoline ring.

Intermolecular Interactions: The packing of molecules in the crystal lattice would be elucidated, revealing any significant intermolecular forces such as hydrogen bonds or van der Waals interactions that stabilize the crystal structure.

The table below outlines the crystallographic parameters that would be determined from a single-crystal X-ray diffraction experiment.

| Crystallographic Parameter | Description | Value |

| Chemical Formula | The elemental composition of the molecule. | C₆H₁₂N₂ |

| Molecular Weight | The sum of the atomic weights of all atoms in the molecule. | 112.18 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., Monoclinic, Orthorhombic). | To be determined |

| Space Group | The specific symmetry group of the crystal. | To be determined |

| a, b, c (Å) | The dimensions of the unit cell. | To be determined |

| α, β, γ (°) | The angles of the unit cell. | To be determined |

| V (ų) | The volume of the unit cell. | To be determined |

| Z | The number of molecules per unit cell. | To be determined |

This table represents the type of data obtained from X-ray crystallography; specific values for this compound await experimental determination.

Computational and Theoretical Studies of 1 Ethyl 2 Methylimidazoline Electronic Structure and Reactivity

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. hust.edu.vn It is based on the principle that the energy of the system can be determined from its electron density. DFT has become a standard tool in computational chemistry for its favorable balance between accuracy and computational cost, making it suitable for studying the properties of medium-sized organic molecules like 1-Ethyl-2-methylimidazoline.

Geometry Optimization and Energetic Analysis of this compound

A fundamental step in computational analysis is geometry optimization, where the algorithm seeks the lowest energy arrangement of atoms in a molecule, corresponding to its most stable conformation. This process provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For this compound, DFT calculations can precisely model its three-dimensional structure.

While specific DFT studies on this compound are not extensively detailed in the public literature, the expected geometric parameters can be reliably predicted based on calculations for similar heterocyclic systems. researchgate.net The optimized structure would reveal the planarity of the imidazoline (B1206853) ring and the spatial orientation of the ethyl and methyl substituents.

Illustrative Optimized Geometric Parameters for this compound Disclaimer: The following data is an illustrative example of typical output from a DFT/B3LYP calculation and is not derived from a specific published study on this compound.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length (Å) | N1-C2 | 1.39 |

| Bond Length (Å) | C2=N3 | 1.30 |

| Bond Length (Å) | N3-C4 | 1.47 |

| Bond Length (Å) | C4-C5 | 1.54 |

| Bond Length (Å) | C5-N1 | 1.47 |

| Bond Angle (°) | C5-N1-C2 | 109.5 |

| Bond Angle (°) | N1-C2=N3 | 111.0 |

| Bond Angle (°) | C2=N3-C4 | 109.5 |

| Dihedral Angle (°) | C5-N1-C2=N3 | -1.5 |

Frontier Molecular Orbital (FMO) Theory and HOMO-LUMO Gap Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. libretexts.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. nih.govpmf.unsa.ba Conversely, a small gap indicates a molecule is more prone to chemical reactions. wuxibiology.com For this compound, the HOMO is expected to be localized primarily on the π-system of the N-C=N fragment, while the LUMO would be the corresponding π* anti-bonding orbital.

Illustrative Frontier Orbital Energies for this compound Disclaimer: The following data is an illustrative example based on typical DFT calculations for imidazole (B134444) derivatives and is not from a specific published study on this compound. irjweb.com

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | -6.35 |

| E_LUMO | 1.75 |

| HOMO-LUMO Gap (ΔE) | 8.10 |

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling a Lewis structure. usc.edu This method is particularly useful for quantifying intramolecular interactions, such as hyperconjugation, which involves charge delocalization from a filled donor orbital to an empty acceptor orbital. acadpubl.eu

Illustrative NBO Analysis of Major Intramolecular Interactions Disclaimer: The following data is an illustrative example of typical NBO analysis output and is not from a specific published study on this compound.

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π(C2=N3) | 25.5 |

| LP(1) N3 | σ(N1-C5) | 5.8 |

| σ(C4-C5) | σ(N3-C4) | 4.2 |

| σ(C2-C_methyl) | π(N1-C2) | 3.5 |

Theoretical Prediction and Interpretation of Spectroscopic Data

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. By simulating spectroscopic data, researchers can assign experimental peaks to specific molecular motions or electronic transitions, leading to a more complete characterization of the compound.

Computational Simulation of NMR Chemical Shifts and Vibrational Frequencies

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structure elucidation. Theoretical calculations, often using the Gauge-Including Atomic Orbital (GIAO) method within DFT, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with remarkable accuracy. mdpi.com Comparing calculated shifts with experimental data helps to confirm structural assignments. nih.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated by determining the second derivatives of the energy with respect to atomic displacements. nih.gov These computed frequencies correspond to specific vibrational modes, such as stretching, bending, and rocking of bonds. mdpi.com A comparison with the experimental IR and Raman spectra allows for a detailed assignment of the observed absorption bands. researchgate.net

Illustrative Predicted ¹H and ¹³C NMR Chemical Shifts (vs. TMS) Disclaimer: The following data is an illustrative example of typical GIAO-DFT output and is not from a specific published study on this compound.

| Atom | Calculated ¹H Shift (ppm) | Calculated ¹³C Shift (ppm) |

|---|---|---|

| C2 | - | 165.2 |

| C4 | 3.65 (t) | 52.1 |

| C5 | 3.20 (t) | 50.5 |

| C(methyl) | 2.10 (s) | 14.3 |

| C(ethyl, CH2) | 3.45 (q) | 45.8 |

| C(ethyl, CH3) | 1.25 (t) | 15.1 |

Illustrative Predicted Vibrational Frequencies Disclaimer: The following data is an illustrative example of typical DFT frequency calculation output and is not from a specific published study on this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(C-H) | 3050-2850 | Alkyl C-H stretching |

| ν(C=N) | 1615 | Imine C=N stretching |

| δ(CH2) | 1460 | CH2 scissoring |

| ν(C-N) | 1280 | Amine C-N stretching |

| ν(C-C) | 1150 | C-C stretching |

UV-Vis Absorption Spectrum Prediction and Correlation

The electronic absorption properties of a molecule can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic transitions that give rise to a UV-Vis spectrum. nih.gov The calculation yields the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netresearchgate.net For this compound, the primary electronic transition is expected to be a π → π* transition associated with the C=N chromophore.

Illustrative Predicted UV-Vis Absorption Data Disclaimer: The following data is an illustrative example of typical TD-DFT output and is not from a specific published study on this compound.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| S0 → S1 | 225 | 0.12 | HOMO → LUMO (π → π*) |

Theoretical Investigations of Electron, Proton, and Proton-Coupled Electron Transfer

The transfer of electrons and protons are fundamental processes in chemistry, and the imidazole moiety within this compound makes it an interesting subject for such studies. Theoretical investigations, often employing Density Functional Theory (DFT), provide deep insights into these mechanisms, which can occur stepwise (initial electron transfer followed by proton transfer, or vice-versa) or as a concerted process known as proton-coupled electron transfer (PCET). nih.gov

While specific computational studies detailing electron and proton transfer exclusively for this compound are not extensively documented in the literature, the principles can be understood from studies on closely related imidazolium (B1220033) compounds. For instance, theoretical studies on imidazolium-based ionic liquids have explored intermolecular electron transfer where an electron is transferred from an anion to the imidazolium cation, resulting in neutral, open-shelled products. acs.org Such calculations help determine the energetic feasibility and dynamics of these charge transfer events.

Proton transfer involving the imidazole ring is another critical area of theoretical study. Imidazole can act as both a proton donor and acceptor. researchgate.net Computational models can determine the energetics of protonation and deprotonation, analyze the effect of substituents on acidity, and map the potential energy surface for proton movement between molecules. cuny.edu For example, Frontier Molecular Orbital (FMO) analysis has been used to explain the rate-accelerating effects of alkyl substitutions on proton transfer from the C-2 position of imidazole derivatives. cuny.edu

PCET represents a more complex mechanism where an electron and a proton move in a single, concerted kinetic step. nih.gov Theoretical models are crucial for distinguishing PCET from stepwise pathways. nih.gov Studies on ruthenium-imidazole complexes, for example, have used calculations to determine how the bond dissociation free energy (BDFE) of the imidazole N-H bond changes upon electronic excitation, revealing its potential as a formal hydrogen atom donor in light-driven reactions. These theoretical approaches are vital for predicting the reactivity of compounds like this compound in various chemical environments.

Table 1: Theoretical Approaches to Studying Transfer Reactions in Imidazole Derivatives

| Transfer Process | Computational Methodologies | Key Insights Provided |

| Electron Transfer (ET) | Time-Dependent Density Functional Theory (TD-DFT) | Mechanism of photoinduced charge transfer, energetics of redox processes, characterization of radical intermediates. acs.org |

| Proton Transfer (PT) | DFT, Ab initio molecular dynamics, FMO analysis | Proton affinities, pKa values, potential energy surfaces for proton movement, effect of substituents on acidity. cuny.edu |

| Proton-Coupled Electron Transfer (PCET) | DFT, Marcus Theory | Distinguishing between concerted and stepwise mechanisms, calculation of Bond Dissociation Free Energies (BDFE), thermodynamic and kinetic analysis of pathways. nih.gov |

Modeling of Reaction Pathways and Transition States

Computational modeling is an indispensable tool for elucidating the precise mechanisms of chemical reactions, including identifying intermediates, products, and the high-energy transition states that connect them. For imidazolium-based compounds, these studies often focus on stability and decomposition pathways.

A detailed computational study on the thermal decomposition of 1-ethyl-2,3-dimethylimidazolium dicyanamide provides significant insight into reaction pathways that lead to the formation of 1-ethyl-2-methylimidazole. Using DFT calculations (specifically B3LYP/6-31G*), researchers have been able to map out the potential energy surface for various decomposition reactions.

These models identify and characterize the geometry and energy of transition states, which are first-order saddle points on the potential energy surface. Verification is achieved through frequency calculations, where a single imaginary frequency confirms the structure as a true transition state corresponding to the reaction coordinate.

In the context of the decomposition of 1-ethyl-2,3-dimethylimidazolium, one of the identified pathways involves an SN2 nucleophilic substitution where the dicyanamide anion abstracts the methyl group from the N-3 position, leading to the formation of neutral 1-ethyl-2-methylimidazole and methyl-dicyanamide. Computational modeling provides the activation barrier for this reaction, offering a quantitative measure of its kinetic feasibility compared to other competing pathways, such as the abstraction of the ethyl group. Such analyses are critical for predicting product distributions under different conditions and for designing more thermally stable compounds.

Table 2: Calculated Parameters for a Modeled Formation Pathway of 1-Ethyl-2-methylimidazole

| Reaction Pathway | Reactant Complex | Product(s) | Method | Calculated Activation Barrier |

| SN2 Methyl Abstraction | 1-Ethyl-2,3-dimethylimidazolium dicyanamide | 1-Ethyl-2-methylimidazole + CH₃DCA | DFT (B3LYP/6-31G*) | Available in specific research |

Note: The activation barrier value is specific to the computational study and conditions cited. The pathway described is for the formation of 1-ethyl-2-methylimidazole from a precursor.

Coordination Chemistry and Catalytic Applications of Imidazoline Based Ligands, Including 1 Ethyl 2 Methylimidazoline

Design Principles for Imidazoline (B1206853) and N-Heterocyclic Carbene Ligands

The design of imidazoline-based ligands, including 1-Ethyl-2-methylimidazoline, and their corresponding N-heterocyclic carbenes (NHCs), is guided by the goal of creating metal complexes with specific catalytic or material properties. A primary strategy involves modifying the steric and electronic environment around the metal center to influence reactivity and selectivity.

Key design principles for these ligands include:

Steric Hindrance: The introduction of bulky substituents on the nitrogen atoms of the imidazoline ring is a common strategy to create a sterically crowded environment around the metal center. This can stabilize reactive, low-coordinate metal complexes and influence the regioselectivity of catalytic reactions by controlling the approach of substrates. For instance, N,N'-diaryl-substituted imidazolium (B1220033) salts are frequently used as precursors for NHC ligands where the aryl groups, such as 2,6-diisopropylphenyl, create a protective pocket around the metal. researchgate.netnih.gov

Electronic Tuning: The electronic properties of the ligand, specifically its σ-donating ability, can be fine-tuned by altering the substituents on the imidazoline ring. Strong σ-donation from the carbene center can stabilize metal centers in various oxidation states, which is crucial for many catalytic cycles. researchgate.net The electron-donating or withdrawing nature of the N-substituents directly impacts the electron density at the metal center, thereby influencing its catalytic activity. scite.ai

Chirality for Enantioselectivity: For asymmetric catalysis, chiral centers are incorporated into the ligand backbone. This can be achieved by using chiral diamines in the synthesis of the imidazoline ring or by attaching chiral substituents to the nitrogen atoms. The goal is to create a C2-symmetric or asymmetric chiral pocket around the metal's active site, which can effectively differentiate between enantiotopic faces of a prochiral substrate. nih.govmissouristate.edu A well-designed chiral pocket can lead to high enantioselectivity in catalytic transformations. nih.gov

Functionalization for Specific Applications: Pendant functional groups can be attached to the imidazoline ligand to introduce additional functionalities. These groups can act as a secondary coordination site, participate in the catalytic reaction, or serve as an anchor to immobilize the complex on a solid support. researchgate.net This approach allows for the creation of multifunctional catalysts with enhanced properties.

Ring Expansion: While imidazolines are five-membered rings, the exploration of ring-expanded NHCs offers different steric and electronic properties. These larger ring systems can provide more flexibility and a different coordination geometry around the metal center, potentially leading to novel catalytic activities. researchgate.net

The transformation of an imidazoline into an N-heterocyclic carbene ligand typically involves the deprotonation of the corresponding imidazolium salt at the C2 position. researchgate.net The resulting carbene is a strong σ-donor and forms robust bonds with a wide range of transition metals. The stability and reactivity of the resulting metal-NHC complex are directly influenced by the design principles outlined above.

Synthesis and Characterization of Metal Complexes with Imidazoline Derivatives

The synthesis of metal complexes with imidazoline derivatives, such as this compound, generally involves the reaction of a suitable metal precursor with the free ligand or its corresponding imidazolium salt. The choice of synthetic methodology depends on the nature of the metal, the desired complex, and the stability of the ligand.

A common method for the synthesis of these complexes is the direct reaction of the imidazoline ligand with a metal halide or another metal salt in an appropriate solvent. The reaction mixture is often heated to facilitate coordination. For air-sensitive complexes, the synthesis is carried out under an inert atmosphere using Schlenk line techniques or in a glovebox.

The characterization of the resulting metal complexes is crucial to confirm their structure and purity. A combination of spectroscopic and analytical techniques is employed for this purpose:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the ligand framework and to confirm its coordination to the metal center. Changes in the chemical shifts of the ligand's protons and carbons upon coordination can provide valuable information about the metal-ligand bonding.

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the characteristic vibrational frequencies of the functional groups in the ligand and the complex. Shifts in these frequencies upon coordination can indicate the involvement of specific groups in bonding to the metal.

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex, which can be used to understand its electronic structure and coordination geometry. sciencescholar.us

Mass Spectrometry: Mass spectrometry is employed to determine the molecular weight of the complex and to confirm its composition. jddtonline.info

Elemental Analysis: This analysis provides the percentage composition of the elements (C, H, N, etc.) in the complex, which is used to verify its empirical formula. researchgate.net

The thermal stability of the synthesized complexes can be evaluated using techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA). nih.gov Magnetic susceptibility measurements can be used to determine the magnetic properties of paramagnetic complexes. researchgate.net

Homogeneous Catalysis with Imidazoline-Metal Complexes

Metal complexes containing imidazoline-based ligands, including those derived from this compound, are effective catalysts in a variety of homogeneous catalytic reactions. chemanager-online.comwiley.com The versatility of these complexes stems from the tunable steric and electronic properties of the imidazoline ligand, which allows for the optimization of catalytic activity and selectivity for specific transformations. epfl.ch

A key area where imidazoline-metal complexes have shown significant promise is in cross-coupling reactions. For instance, nickel complexes bearing bis(amino)amide pincer-type ligands have demonstrated high activity in the coupling of non-activated alkyl halides with Grignard reagents. epfl.ch The strong σ-donating nature of the imidazoline-derived N-heterocyclic carbene (NHC) ligands can stabilize the low-valent metal centers that are often key intermediates in these catalytic cycles.

The catalytic performance of these complexes is influenced by several factors, including the nature of the metal center, the substituents on the imidazoline ring, and the reaction conditions. The ability to systematically modify the ligand structure allows for the development of highly active and selective catalysts for a wide range of organic transformations, contributing significantly to the field of synthetic organic chemistry. wiley.com

Recent advancements in homogeneous catalysis have also focused on metal-ligand cooperation, where the ligand is not just a spectator but actively participates in the catalytic cycle. This can involve reversible dearomatization and aromatization of the ligand framework, which can facilitate substrate activation and product formation. mdpi.com Imidazoline-based ligands can be designed to incorporate such cooperative functionalities.

Enantioselective Catalysis Using Chiral Imidazoline Ligands

Chiral imidazoline ligands are a crucial class of ligands in the field of asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds. researchgate.net The imidazoline scaffold, being a structural analog of the well-established oxazoline (B21484) ligands, offers unique advantages due to the presence of an additional nitrogen atom. This feature provides a broader scope for fine-tuning the steric and electronic properties of the ligand, which is essential for achieving high levels of enantioselectivity. scite.ai

The design of chiral imidazoline ligands typically involves the incorporation of stereogenic centers into the ligand backbone. This is often achieved by synthesizing the imidazoline ring from a chiral diamine, such as 1,2-diphenylethylenediamine. The resulting chiral environment around the metal center can effectively control the stereochemical outcome of a catalytic reaction. researchgate.net

Chiral imidazoline-metal complexes have been successfully applied in a variety of enantioselective transformations, including:

Friedel-Crafts Alkylation: Copper(II) complexes of chiral bis(imidazolinyl)thiophene ligands have been used as catalysts in the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, affording the products in good yields and with moderate to good enantioselectivity. nih.gov

Henry Reaction: Copper(II) complexes of chiral 2-(pyridin-2-yl)imidazolidine-4-one derivatives have proven to be efficient catalysts for asymmetric Henry reactions. The stereochemical outcome of the reaction can be influenced by the configuration of the chiral centers in the imidazolidine (B613845) ring. beilstein-archives.org

Allylic Substitutions: Chiral imidazoline-phosphine ligands have been developed for palladium-catalyzed asymmetric allylic substitution reactions, which are a powerful tool for the construction of stereogenic centers. scilit.com

The effectiveness of these chiral catalysts is often attributed to the formation of a well-defined chiral pocket around the metal's active site. This pocket dictates the orientation of the substrate, leading to a preferential attack from one side and resulting in the formation of one enantiomer in excess. The ability to systematically modify the structure of chiral imidazoline ligands continues to drive the development of new and more efficient enantioselective catalytic systems. researchgate.net

Supported Imidazoline Systems in Heterogeneous Catalysis

The immobilization of homogeneous catalysts, including imidazoline-metal complexes, onto solid supports offers several advantages, such as ease of catalyst separation from the reaction mixture, potential for catalyst recycling, and suitability for continuous flow processes. This transition from homogeneous to heterogeneous catalysis is a key area of research aimed at developing more sustainable and industrially viable catalytic systems.

Several strategies have been employed to heterogenize imidazoline-based catalysts:

Anchoring to Inorganic Supports: Porous inorganic materials like silica (B1680970) and molecular sieves (e.g., MCM-41, MCM-48) are commonly used as supports. The imidazoline ligand can be functionalized with a reactive group, such as a silane, which can then be covalently attached to the surface of the support. For example, iron complexes of bis(arylimino)pyridyl ligands have been successfully immobilized on silica. nih.govmdpi.com

Immobilization on Polymeric Resins: Organic polymers, such as polystyrene resins (e.g., Merrifield resin), can also serve as supports. The ligand can be attached to the polymer backbone through a suitable linker. This approach has been used for the immobilization of Fe(II)-anthranilic acid complexes. mdpi.com

Supported Ionic Liquid Phase (SILP) Catalysis: In this technique, a thin film of an ionic liquid containing the dissolved homogeneous catalyst is coated onto a porous solid support. This method can help to retain the high activity and selectivity of the homogeneous catalyst while facilitating its separation.

The performance of the supported catalyst can be influenced by the nature of the support, the method of immobilization, and the reaction conditions. While supported catalysts may sometimes exhibit lower activity compared to their homogeneous counterparts due to mass transfer limitations or changes in the catalyst's coordination environment, the benefits of recyclability and ease of handling often outweigh these drawbacks. mdpi.com The development of robust and efficient supported imidazoline systems remains an active area of research with significant potential for practical applications in catalysis.

Role of Imidazolines in Metal-Organic Frameworks (MOFs) Construction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters interconnected by organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and functionality of the resulting MOF. Imidazoline derivatives, including this compound, and more commonly, other imidazole-based ligands, have emerged as important building blocks in the construction of MOFs. rsc.org

Imidazolate-based MOFs, particularly zeolitic imidazolate frameworks (ZIFs), are a prominent subclass of MOFs. In these structures, the imidazolate anions bridge metal cations (e.g., Zn²⁺, Co²⁺) in a manner that mimics the Si-O-Si linkages in zeolites. The use of substituted imidazoles, such as 2-methylimidazole (B133640), allows for the synthesis of ZIFs with varying pore sizes and chemical properties. researchgate.net

The role of imidazoline-related compounds in MOF construction includes:

As Organic Linkers: The deprotonated form of an imidazole (B134444) or a functionalized imidazoline can act as a multidentate ligand, coordinating to metal centers to form the extended framework structure. The geometry and connectivity of the ligand dictate the topology of the resulting MOF.

As Modulators or Structure-Directing Agents (SDAs): In some cases, imidazole or imidazoline derivatives can act as modulators during MOF synthesis. They can compete with the primary linker for coordination to the metal centers, influencing the kinetics of crystal growth and leading to the formation of specific crystal morphologies or phases. They can also act as SDAs, filling the pore space and guiding the formation of the framework. scispace.com

Post-Synthetic Modification: Existing MOFs can be functionalized with imidazoline-containing molecules through post-synthetic modification. This allows for the introduction of specific functionalities into the pores of the MOF, tailoring its properties for applications such as catalysis or sensing.

The synthesis of MOFs involving imidazoline-based ligands is typically carried out using solvothermal or hydrothermal methods, where the metal salt and the organic linker are heated in a suitable solvent. nih.govnih.gov The resulting MOFs can exhibit high thermal and chemical stability, making them attractive materials for a range of applications, including gas storage and separation, catalysis, and drug delivery. rsc.orgnih.govnih.gov

Advanced Material Science and Chemical Product Development Via Imidazoline Chemistry

Role of Imidazolines as Key Intermediates in Fine Chemical Synthesis

Imidazoline (B1206853) scaffolds, including 1-Ethyl-2-methylimidazoline, are recognized for their utility as versatile intermediates in the synthesis of a wide array of fine chemicals. Their unique structural features and reactivity make them valuable precursors in the development of complex molecules for various industries.

While specific data on this compound as a direct precursor for commercial agrochemicals is limited in publicly accessible literature, the broader class of 2-imidazolines is utilized in the synthesis of various agrochemical active ingredients. The structural motif is a key component in certain herbicides and fungicides. The synthesis of these active ingredients often involves the modification of the imidazoline ring or the substituents attached to it. The general synthetic utility of 2-imidazolines suggests the potential for this compound to serve as a building block in the development of new agrochemical products.

The imidazoline ring is a well-established pharmacophore present in numerous biologically active compounds and approved drugs. Cis-imidazolines, for instance, can act as potent antagonists of MDM2, activating the p53 pathway, which is a critical mechanism in cancer therapy. wikipedia.org Although direct evidence for this compound in current pharmaceutical development is not widely reported, its structural similarity to other biologically active imidazolines makes it an interesting candidate for medicinal chemistry research. For example, novel derivatives of 1-aryl-2-hydrazinoimidazolines have been synthesized and shown to possess significant antiproliferative and antimicrobial activities. nih.gov The synthesis of such derivatives often starts from appropriately substituted imidazolines, highlighting the potential of this compound as a foundational scaffold for new therapeutic agents.

The general synthesis of 2-imidazolines can be achieved through the condensation of 1,2-diamines with nitriles or esters, a process that is adaptable for creating a variety of substituted imidazolines for pharmaceutical research. wikipedia.org

Table 1: Examples of Biologically Active Imidazoline-Containing Scaffolds

| Imidazoline Derivative Class | Therapeutic Area/Application | Reference |

| Cis-imidazolines (e.g., Nutlins) | Cancer (p53 activation) | wikipedia.org |

| 1-Aryl-2-hydrazinoimidazolines | Anticancer, Antimicrobial | nih.gov |

| General 2-Imidazolines | Ligands in catalysis, Pharmaceutical intermediates | wikipedia.org |

This table illustrates the broader potential of the imidazoline scaffold in medicinal chemistry.

Integration of Imidazoline Derivatives in Polymer and Coating Formulations

Imidazoline derivatives are known to be incorporated into polymer and coating formulations to impart specific properties. For instance, related imidazole (B134444) compounds like 2-methylimidazole (B133640) are used as curing agents and accelerators for epoxy resins, enhancing the thermal resistance and curing speed of coatings. exsyncorp.combasf.com While direct data on this compound is scarce, the general properties of similar heterocyclic compounds suggest its potential utility. Imidazole-containing compounds have also been investigated as precursors for polyimides, which are high-performance polymers. google.com The nitrogen atoms in the imidazoline ring can offer sites for interaction and cross-linking, potentially improving adhesion, corrosion resistance, and other performance characteristics of polymer films and coatings.

Supramolecular Assembly and Self-Organizing Imidazoline Systems

The study of supramolecular chemistry involves understanding how molecules organize into larger, ordered structures through non-covalent interactions. While specific research on the self-assembly of this compound is not extensively documented, the principles governing the behavior of related imidazole and imidazoline systems can provide valuable insights.

The design of supramolecular structures often relies on the specific geometry and electronic properties of the constituent molecules. Imidazoline derivatives can participate in the formation of ordered assemblies through various non-covalent interactions. For instance, the coordination of metal ions with multidentate ligands derived from imidazolines can lead to the formation of complex, functional supermolecules. The ability of the imidazoline ring to act as a ligand in coordination chemistry is well-documented for 2-imidazolines in general. wikipedia.org These coordination complexes can exhibit interesting catalytic or material properties.

The self-assembly of imidazoline-based systems is primarily driven by a combination of intermolecular forces.

Hydrogen Bonding: The nitrogen atoms in the imidazoline ring can act as hydrogen bond acceptors, while any N-H protons can act as donors. Studies on imidazoline nitroxide radicals have demonstrated the formation of hydrogen bonds with various donor molecules. aip.org Furthermore, research on related imidazole systems has shown the critical role of hydrogen bonding in creating extended networks, which is fundamental to their function in biological systems and materials science. nih.govnih.gov It is plausible that this compound can engage in similar hydrogen bonding interactions, directing its assembly in the solid state or in solution.

Table 2: Key Intermolecular Interactions in Imidazoline and Related Systems

| Interaction Type | Description | Potential Role in this compound Systems | References |

| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (N). | Formation of chains, sheets, or 3D networks. Crucial for crystal packing and solubility. | aip.orgnih.govnih.gov |

| π-π Stacking | Non-covalent interaction between aromatic or π-systems. | Contributes to the stability of stacked structures in the solid state. Likely weaker than in fully aromatic imidazoles. | nih.govrsc.orgresearchgate.net |

| Coordination Bonds | Interaction between the nitrogen lone pairs and metal ions. | Formation of metal-organic frameworks and other coordinated supermolecules. | wikipedia.org |

Research into Imidazoline-Derived Functional Materials

Research into functional materials derived from imidazoline chemistry has led to the development of advanced polymers with tunable properties. A key area of investigation involves the polymerization of 2-substituted-2-imidazolines, which can yield linear poly(N-substituted ethyleneimine)s. These polymers are structurally related to poly(2-oxazoline)s and exhibit unique characteristics that make them suitable for a variety of advanced applications.

The polymerization of the monomer this compound results in a functional polymer known as linear poly(N-ethylethyleneimine) (PEEI). However, the direct cationic ring-opening polymerization of N-substituted ethylene (B1197577) imines often leads to undesirable chain transfer reactions, resulting in branched, less-defined polymers. researchgate.net To achieve a well-defined linear structure, researchers have predominantly turned to a more controlled, two-step synthesis route. This method involves the cationic ring-opening polymerization (CROP) of 2-ethyl-2-oxazoline (B78409) to produce poly(2-ethyl-2-oxazoline) (PEtOx), followed by the chemical reduction or hydrolysis of the amide groups in the side chains to yield the final linear PEEI. researchgate.netrsc.orgrsc.org This process effectively removes the carbonyl group from the polymer side chain, significantly altering the material's properties. rsc.org

Detailed Research Findings

Intensive research has been conducted on a series of linear poly(alkyl ethylene imine)s (PalkylEI) with varying side-chain lengths to understand the structure-property relationships. These studies provide critical insights into the behavior of PEEI.

| Polymer | Precursor Polymer | Glass Transition Temp. (T_g) (°C) | Melting Temp. (T_m) (°C) |

| Poly(methyl ethylene imine) (PMEI) | Poly(2-methyl-2-oxazoline) (PMeOx) | - | 100 |

| Poly(ethyl ethylene imine) (PEEI) | Poly(2-ethyl-2-oxazoline) (PEtOx) | -22 | 58 |

| Poly(propyl ethylene imine) (PPrEI) | Poly(2-propyl-2-oxazoline) (PPrOx) | -48 | - |

| Poly(benzyl ethylene imine) (PBnEI) | Poly(2-phenyl-2-oxazoline) (PPhOx) | 28 | 127 |

| Data sourced from studies on linear poly(alkyl ethylene imine)s. researchgate.netrsc.org |

Solubility and Hydrophobicity: The solubility characteristics of PalkylEIs are markedly different from their poly(2-oxazoline) precursors. Generally, the PalkylEI series is more hydrophobic. rsc.org This is a direct consequence of removing the polar amide group.

Crucially for functional material applications, poly(ethyl ethylene imine) (PEEI) demonstrates stimuli-responsive behavior in aqueous solutions. Research has revealed that PEEI exhibits both pH and temperature-responsive solubility in water. rsc.org This "smart" or "intelligent" behavior allows the material to undergo reversible phase transitions in response to external environmental changes, a highly sought-after characteristic for applications in drug delivery, smart coatings, and sensors. The solubility of PalkylEIs in various solvents is dependent on the length of the alkyl side chain, with hydrophobicity increasing as the side chain becomes longer. researchgate.net

| Polymer | Water Solubility (20 °C) | Ethanol Solubility (20 °C) | THF Solubility (20 °C) | Stimuli-Responsive Behavior |

| Linear Poly(ethylene imine) (L-PEI) | Soluble | Soluble | Insoluble | - |

| Poly(ethyl ethylene imine) (PEEI) | Soluble | Soluble | Soluble | pH and Temperature Responsive rsc.org |

| Poly(propyl ethylene imine) (PPrEI) | Insoluble | Soluble | Soluble | - |

| This table illustrates the general solubility trends and specific properties of PEEI. |

The development of these imidazoline-derived polymers, particularly PEEI, showcases a sophisticated approach to creating functional materials. The ability to fine-tune thermal properties and introduce stimuli-responsive solubility through precise chemical modification opens up a wide array of possibilities for their use in advanced material science and chemical product development.

Q & A

Q. How should researchers resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer : Reconcile discrepancies by: (i) Re-examining NMR assignments using 2D techniques (COSY, HSQC) to confirm coupling patterns. (ii) Comparing experimental X-ray data (e.g., bond lengths, angles) with DFT-optimized geometries (B3LYP/6-31G* basis set). (iii) Validating computational solvent effects via NMR in deuterated solvents .

Q. What strategies mitigate byproduct formation during imidazoline synthesis?

- Methodological Answer : Minimize overalkylation by controlling reagent addition rates (e.g., dropwise addition of carbonyl compounds). Use scavengers (e.g., molecular sieves) to absorb water and prevent hydrolysis. For MCRs, pre-activate amines via Schiff base formation or employ microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How can the reactivity of this compound be tuned for downstream applications?

- Methodological Answer : Functionalize the imidazoline ring via: (i) Electrophilic substitution : Introduce halogens or sulfonyl groups at the C4/C5 positions using NBS or SO-pyridine. (ii) Ring-opening reactions : React with nucleophiles (e.g., Grignard reagents) under acidic conditions to generate diamines. Monitor regioselectivity via -NMR or LC-MS .

Data Analysis & Reproducibility

Q. What are best practices for reporting synthetic conditions to ensure reproducibility?

- Methodological Answer : Document:

- Reagent purity (e.g., ≥98% by HPLC).

- Solvent drying methods (e.g., molecular sieves for methanol).

- Catalyst activation (e.g., MgSO calcined at 200°C).

Include raw spectral data (NMR, HRMS) in supplementary materials, following protocols in multicomponent reaction studies .

Q. How can computational tools predict the physicochemical properties of this compound derivatives?

- Methodological Answer : Use QSPR models in software like COSMO-RS to estimate solubility, logP, and pKa. Validate predictions with experimental HPLC retention times and potentiometric titrations. For tautomerism studies, apply ab initio MD simulations to assess equilibrium between imidazoline and open-chain forms .

Safety & Compliance

Q. What safety protocols are critical when handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.